2-Furancarboxaldehyde, 5-(3-aminophenyl)-
Description
2-Furancarboxaldehyde, 5-(3-aminophenyl)- is a furan derivative characterized by a furan ring substituted with a carboxaldehyde group at position 2 and a 3-aminophenyl group at position 3. The amino group at the 3-position of the phenyl ring introduces electron-donating properties, which may enhance solubility and reactivity compared to nitro- or chloro-substituted analogs.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-(3-aminophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H,12H2 |
InChI Key |
CDNOQDKMUZICET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- typically involves the reaction of 5-bromo-2-furancarboxaldehyde with 3-aminophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-Furancarboxaldehyde, 5-(3-aminophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-(3-aminophenyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-(3-aminophenyl)-2-furancarboxylic acid.
Reduction: 5-(3-aminophenyl)-2-furanmethanol.
Substitution: A variety of substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-(3-aminophenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2-Furancarboxaldehyde, 5-(hydroxymethyl)- (5-HMF)
- Substituent : Hydroxymethyl (-CH₂OH).
- Properties : Polar, water-soluble, and thermally stable.
- Bioactivity: Exhibits antimicrobial, antioxidant, and anticancer properties. For example, 5-HMF inhibits human melanoma A375 cell lines and is used in food, cosmetics, and pharmaceuticals .
- Natural Abundance: Found in Terminalia arjuna gall extracts (46.14% abundance) , Mangifera lampun fruits , and gardenia fragrances (7.86% in Gardenia jasminoides) .
5-(3-Nitrophenyl)-2-furancarboxaldehyde
- Substituent: 3-Nitrophenyl (-C₆H₄NO₂).
- Properties : Electron-withdrawing nitro group reduces solubility but increases reactivity.
- Applications : Primarily a synthetic intermediate. The nitro group can be reduced to an amine for further derivatization .
5-(4-Chlorophenyl)-2-furancarboxaldehyde (CAS 34035-03-5)
- Substituent : 4-Chlorophenyl (-C₆H₄Cl).
- Properties : Lipophilic, enhancing membrane permeability.
- Applications: Potential agrochemical applications due to structural similarity to pesticidal compounds .
2-Furancarboxaldehyde, 5-(2,3-dichlorophenyl)- (CAS 106827-26-3)
- Substituent : 2,3-Dichlorophenyl (-C₆H₃Cl₂).
- Properties : Increased halogen content may improve stability and bioactivity.
- Applications : Likely explored for antimicrobial or pesticidal uses .
Comparative Data Table
Biological Activity
2-Furancarboxaldehyde, 5-(3-aminophenyl)-, also known as 5-(3-aminophenyl)furan-2-carbaldehyde, is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research studies associated with this compound.
- Molecular Formula: C11H10N2O2
- Molecular Weight: 202.21 g/mol
- CAS Number: 102-70-5
- IUPAC Name: 5-(3-Aminophenyl)furan-2-carbaldehyde
Biological Activity Overview
The biological activity of 2-furancarboxaldehyde, 5-(3-aminophenyl)- has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In one study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that at concentrations of 50 µg/mL and above, the compound significantly inhibited bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study:
A study conducted by Zhang et al. (2020) evaluated the effects of 2-furancarboxaldehyde, 5-(3-aminophenyl)- on MCF-7 cells. The findings indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 35 µM.
The mechanisms underlying the biological activities of 2-furancarboxaldehyde, 5-(3-aminophenyl)- are multifaceted:
- Antimicrobial Action: It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism: The compound induces apoptosis through mitochondrial pathway activation and ROS generation.
- Anti-inflammatory Effects: It modulates inflammatory cytokine production, potentially reducing chronic inflammation.
Research Findings
Recent studies have expanded our understanding of this compound's biological activities:
- Antioxidant Properties: A study published in the Journal of Medicinal Chemistry highlighted its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects: Preliminary research suggests potential neuroprotective properties against neurodegenerative diseases by inhibiting neuronal apoptosis.
- Enzyme Inhibition: Investigations have shown that it inhibits certain enzymes related to inflammation and cancer progression, such as COX-2 and LOX.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
